1,4-Diazepane-1-carbaldehído

Descripción general

Descripción

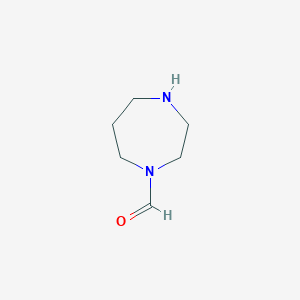

1,4-Diazepane-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It is characterized by a six-membered ring consisting of four carbon atoms and two nitrogen atoms, with a carbonyl group at one end of the ring. This compound is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether.

Aplicaciones Científicas De Investigación

1,4-Diazepane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving imine reductases.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

1,4-Diazepanes are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms . They are studied as chelating ligands, meaning they can form multiple bonds to a single metal ion . The N-H centers in these compounds can be replaced with many other groups , which could potentially alter their chemical properties and biological activities.

Benzodiazepines, which are structurally related to 1,4-diazepanes, are commonly found in biologically active compounds and pharmaceutical agents . They are synthesized from simple and easily accessible starting materials .

Análisis Bioquímico

Biochemical Properties

1,4-Diazepane-1-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as imine reductases, which catalyze the reductive amination of imines to amines. This interaction is crucial for the synthesis of chiral 1,4-diazepanes, which are important in pharmaceutical applications . Additionally, 1,4-Diazepane-1-carbaldehyde can form Schiff bases with primary amines, leading to the formation of imines, which are intermediates in various biochemical pathways.

Cellular Effects

1,4-Diazepane-1-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability and degradation of proteins by interacting with destabilizing domains (DDs) such as dihydrofolate reductase (ecDHFR) in HeLa cells . This interaction can lead to changes in protein abundance and subsequent effects on cell function. Furthermore, 1,4-Diazepane-1-carbaldehyde has been implicated in the modulation of gene expression by forming adducts with DNA and RNA, thereby influencing transcriptional and translational processes.

Molecular Mechanism

The molecular mechanism of 1,4-Diazepane-1-carbaldehyde involves its ability to form covalent bonds with biomolecules, particularly through the formation of Schiff bases with primary amines. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, the formation of Schiff bases with lysine residues in enzymes can result in the inhibition of enzyme activity by blocking the active site . Additionally, 1,4-Diazepane-1-carbaldehyde can induce changes in gene expression by forming adducts with nucleic acids, thereby affecting transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepane-1-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding amine and aldehyde. Long-term studies have shown that 1,4-Diazepane-1-carbaldehyde can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate protein stability and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of 1,4-Diazepane-1-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1,4-Diazepane-1-carbaldehyde can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. These findings highlight the importance of dosage optimization in experimental studies involving 1,4-Diazepane-1-carbaldehyde.

Metabolic Pathways

1,4-Diazepane-1-carbaldehyde is involved in various metabolic pathways, particularly those related to the synthesis and degradation of amines. The compound can be metabolized by enzymes such as imine reductases, which catalyze the conversion of imines to amines . Additionally, 1,4-Diazepane-1-carbaldehyde can participate in the formation of Schiff bases, which are intermediates in the biosynthesis of various biomolecules. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,4-Diazepane-1-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the specific cell type . Once inside the cell, 1,4-Diazepane-1-carbaldehyde can interact with intracellular proteins and nucleic acids, leading to its localization in specific cellular compartments. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological membranes.

Subcellular Localization

1,4-Diazepane-1-carbaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, 1,4-Diazepane-1-carbaldehyde can be transported to the nucleus, where it can form adducts with DNA and RNA, thereby influencing gene expression. The compound’s subcellular localization is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diazepane-1-carbaldehyde can be synthesized through various methods. One common method involves the reaction of formyl chloride with homopiperazine under Schotten-Baumann conditions, which typically involves the use of an aqueous base . Another method involves the use of N-formylhomopiperazine, which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in butanol under reflux conditions .

Industrial Production Methods

Industrial production methods for 1,4-Diazepane-1-carbaldehyde are not extensively documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diazepane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylhomopiperazine: Similar in structure but with an acetyl group instead of a formyl group.

Hexahydro-1,4-diazepine-1-carboxaldehyde: Another similar compound with slight variations in the ring structure.

Uniqueness

1,4-Diazepane-1-carbaldehyde is unique due to its specific ring structure and the presence of a formyl group, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Actividad Biológica

1,4-Diazepane-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C₆H₈N₂O. It features a six-membered ring containing two nitrogen atoms and is known for its diverse biological activities. This article explores the biological activity of 1,4-diazepane-1-carbaldehyde, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of 1,4-diazepane-1-carbaldehyde is primarily attributed to its ability to interact with various enzymes and proteins. The compound can form Schiff bases with primary amines, which may lead to enzyme inhibition or activation depending on the specific context. For instance, it has been shown to interact with imine reductases, facilitating the synthesis of chiral compounds crucial for pharmaceutical applications .

Interaction with Enzymes

- Enzyme Modulation : At low doses, 1,4-diazepane-1-carbaldehyde modulates enzyme activity and gene expression without significant toxicity. However, at higher doses, it can induce apoptosis and necrosis in cells.

- Targeting Factor Xa : A notable application involves its derivatives acting as inhibitors for Factor Xa (fXa), a serine protease in the coagulation cascade. For example, one derivative demonstrated an IC₅₀ of 6.8 nM against fXa, indicating potent antithrombotic activity without prolonging bleeding time .

1,4-Diazepane-1-carbaldehyde exhibits several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in water, ethanol, and ether |

| Stability | Relatively stable under standard laboratory conditions; can undergo hydrolysis |

| Cellular Localization | Primarily localized in the cytoplasm; interacts with cytoplasmic enzymes |

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It has been shown to affect stability and degradation of proteins by interacting with destabilizing domains in HeLa cells.

- Metabolic Pathways : Involved in the synthesis and degradation of amines through interactions with enzymes like imine reductases.

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological effects of 1,4-diazepane-1-carbaldehyde:

- Low Doses : Enhance enzyme activity and gene expression.

- High Doses : Can lead to cellular toxicity, including apoptosis and necrosis.

Case Studies

Several studies have highlighted the potential therapeutic applications of 1,4-diazepane derivatives:

Anticancer Activity

A study on novel homopiperazine derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines with an IC₅₀ value of 18 µM .

Antimicrobial Properties

Research has indicated that 1,4-diazepine derivatives possess antibacterial and antifungal activities. These compounds have been explored for their potential use in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVQNMOFQXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426516 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-62-1 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.